C-(2-Fluoro-phenyl)-C-phenyl-methylamine hydrochloride
Description
Nomenclature and Chemical Classification
Systematic Identification
The compound is systematically named (2-fluorophenyl)-phenylmethanamine hydrochloride , with the molecular formula C₁₃H₁₃ClFN and a molecular weight of 237.70 g/mol . It belongs to the class of secondary amines due to the presence of a protonated amine group (-NH₃⁺) in the hydrochloride salt form. Structurally, it comprises:
- A 2-fluorophenyl group (C₆H₄F with fluorine at the ortho position)
- A phenyl group (C₆H₅)
- A methylamine moiety (CH₂-NH₃⁺)
Synonyms include:
Structural Depiction
The SMILES notation is C1=CC=C(C=C1)C(C2=CC=CC=C2F)N.Cl , and the InChI identifier is InChI=1S/C13H12FN.ClH/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;/h1-9,13H,15H2;1H . The 3D structure reveals a chiral center at the carbon bonded to both aryl groups and the methylamine moiety.
Historical Context of Fluorinated Benzylamines in Chemical Research
Fluorinated benzylamines have garnered significant attention in organic and medicinal chemistry due to fluorine’s unique electronic and steric properties. Key historical milestones include:
This compound’s synthesis aligns with broader trends in C(sp³)–H fluorination , a method employed to introduce fluorine at benzylic positions without pre-functionalization.
Stereochemical Considerations
Chiral Center Analysis
The central carbon atom bonded to the 2-fluorophenyl, phenyl, and methylamine groups is a stereogenic center , resulting in two enantiomers (R and S configurations). This chirality arises from the asymmetry introduced by the fluorine atom’s position on the ortho-substituted phenyl ring.
Key Observations :
Registry Identifiers and Database Entries
Critical identifiers for this compound are summarized below:
| Registry System | Identifier | Source |
|---|---|---|
| CAS Number | 293726-41-7 and 49703-58-4 | |
| PubChem CID | 46736478 | |
| InChIKey | IZYYSAMSFYQPBO-UHFFFAOYSA-N | |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2F)N.Cl |
The compound is cataloged in major chemical databases, including PubChem and ChemicalBook , with detailed structural and physicochemical data.
Structural Comparison with Related Fluoroaryl Compounds
The following table contrasts this compound with structurally similar fluorinated benzylamines:
Structural Insights :
- The ortho-fluorine in this compound creates distinct electronic and steric environments compared to para-substituted analogs.
- Biphenyl systems (e.g., [4-(4-Fluorophenyl)phenyl]methylamine) exhibit enhanced hydrophobicity due to extended aromatic systems.
Properties
IUPAC Name |
(2-fluorophenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN.ClH/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;/h1-9,13H,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYYSAMSFYQPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The core synthetic approach involves the nucleophilic substitution of a suitable halogenated precursor (such as 2-fluorobenzyl chloride) with an amine source (commonly methylamine or ammonia) to form the corresponding amine intermediate. This intermediate is then converted into its hydrochloride salt by treatment with hydrochloric acid.
- Starting Material: 2-fluorobenzyl chloride
- Nucleophile: Methylamine (aqueous or anhydrous)
- Base: Sodium hydroxide or other suitable bases to neutralize acid formed
- Solvent: Water or mixed solvents (e.g., alcohol-water mixtures)
- Conditions: Ambient to mild heating (room temperature to ~50 °C)
- Workup: Acidification with HCl to precipitate the hydrochloride salt
Detailed Synthetic Procedure
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution | 2-fluorobenzyl chloride + methylamine + NaOH | Reaction carried out in aqueous medium; base neutralizes HCl generated |
| 2 | Isolation of free amine | Extraction or distillation | Free amine isolated if needed |
| 3 | Formation of hydrochloride salt | Treatment with concentrated HCl | Precipitates as hydrochloride salt, enhancing stability and purity |
| 4 | Purification | Recrystallization from ethanol or acetone-water mixtures | Removes impurities and residual solvents |
This method is scalable and commonly used in industrial settings with modifications such as continuous flow reactors to enhance yield and reproducibility.
Alternative Synthetic Routes and Intermediates
Some processes involve the preparation of diaryl imines followed by reduction or hydrolysis steps to obtain the desired amine. For example, diaryl imines can be synthesized and reacted with appropriate halogenated heteroaryl compounds under basic conditions, then hydrolyzed under acidic or basic conditions to yield the amine hydrochloride salt.
Bases such as potassium carbonate, cesium carbonate, or triethylamine are used to facilitate substitution reactions.
Hydrolysis steps can be carried out using hydrochloric acid, trifluoroacetic acid, or sulfuric acid depending on the substrate and desired purity.
Solvents like dimethylformamide (DMF), dichloromethane, tetrahydrofuran (THF), or toluene are employed depending on solubility and reaction kinetics.
Industrial Scale Preparation
In industrial processes, automated reactors and controlled temperature ramps are used to optimize reaction times and yields.
Crystallization is performed by cooling and seeding the reaction mixture, followed by washing with cold solvents such as acetone/water mixtures to obtain pure crystalline hydrochloride salt.
Drying under vacuum at controlled temperatures ensures removal of residual solvents without decomposing the product.
Reaction Conditions and Parameters
| Parameter | Typical Range | Preferred Conditions | Comments |
|---|---|---|---|
| Temperature | 0 °C to 60 °C | 20 °C to 40 °C | Lower temperatures favor selectivity; higher temps increase rate |
| Pressure | Atmospheric | Atmospheric | No special pressure conditions required |
| Reaction Time | 3 to 8 hours | 4 to 6 hours | Monitored by TLC or HPLC for completion |
| Solvent | Water, alcohols, DMF, CH2Cl2 | Water or mixed solvents | Choice depends on solubility and reaction type |
| Base | NaOH, K2CO3, Cs2CO3, Et3N | NaOH or K2CO3 | Neutralizes acid formed and promotes substitution |
| Acid for Salt Formation | Concentrated HCl | Concentrated HCl | Ensures formation of stable hydrochloride salt |
Research Findings and Yields
The nucleophilic substitution of 2-fluorobenzyl chloride with methylamine typically affords the amine intermediate in yields ranging from 70% to 90% depending on reaction scale and conditions.
Conversion to hydrochloride salt generally proceeds with high efficiency, yielding >90% pure crystalline product after recrystallization.
Hydrolysis steps in diaryl imine routes can provide overall yields around 50% or higher with optimized conditions.
Industrial processes report isolated yields of 85-95% with high isomeric purity and minimal impurities, aided by controlled crystallization and drying protocols.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-fluorobenzyl chloride | Methylamine, NaOH, HCl | 20-40 °C, aqueous | 70-90 | Simple, scalable |
| Diaryl imine intermediate | Diaryl imine + 2,3-dichloropyrazine | Base (K2CO3), acid hydrolysis (HCl) | 20-130 °C, DMF solvent | ~50 | Multi-step, selective |
| Industrial crystallization | Reaction mixture from substitution | Cooling, seeding, acetone/water wash | 0-25 °C, vacuum drying | 85-95 | High purity, large scale |
Chemical Reactions Analysis
Types of Reactions
C-(2-Fluoro-phenyl)-C-phenyl-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
C-(2-Fluoro-phenyl)-C-phenyl-methylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C-(2-Fluoro-phenyl)-C-phenyl-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The compound can modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between C-(2-Fluoro-phenyl)-C-phenyl-methylamine hydrochloride and structurally related compounds:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Comparisons
Substituent Position and Electronic Effects: The 2-fluoro isomer (target compound) exhibits distinct electronic effects compared to the 4-fluoro isomer (CAS 451503-41-6). Chloro substituents (e.g., 3-chloro derivative, CAS 5267-37-8) increase molecular weight and lipophilicity, which could enhance membrane permeability but may also slow metabolic clearance compared to fluoro analogs.
Heterocyclic substituents (e.g., pyrazole in ) introduce hydrogen-bonding sites, enhancing solubility and enabling interactions with biological targets.
Safety and Handling: Limited toxicological data are available for most analogs (). However, compounds like C-(3,5-Dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine HCl are classified as irritants, necessitating proper PPE and ventilation during handling.
Synthetic Utility :
- Fluoro and chloro derivatives are widely used as intermediates in drug discovery. For example, the 4-fluoro analog (CAS 451503-41-6) is employed in synthesizing kinase inhibitors due to its ability to modulate target binding affinity.
- Pyrazole-containing analogs () serve as precursors in agrochemicals, leveraging their heterocyclic stability.
Research Findings and Implications
- Positional Isomerism : Fluorine placement (ortho vs. para) significantly impacts molecular interactions. For instance, ortho-substituted fluoro compounds may exhibit reduced metabolic stability compared to para isomers due to steric effects on enzymatic binding sites.
- Chloro vs. Fluoro : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine can lead to differences in van der Waals interactions and metabolic pathways, as seen in the higher molecular weight and altered solubility of chloro derivatives.
- Safety Considerations : Despite structural similarities, safety profiles vary. Pyrazole-containing compounds () require stringent handling protocols due to irritant properties, whereas cyclopropyl analogs () may pose fewer handling risks.
Biological Activity
C-(2-Fluoro-phenyl)-C-phenyl-methylamine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article examines its biological activity, particularly its interaction with serotonin receptors, and summarizes relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to the class of substituted amines. The presence of a fluorine atom on the phenyl ring significantly alters its chemical properties and biological interactions. The molecular formula is CHClF·HCl, with a molecular weight of approximately 287 g/mol.
Biological Activity Overview
The primary biological activity of this compound is its role as a selective agonist for the 5-HT receptor, which is part of the serotonin receptor family. This receptor plays a crucial role in various physiological processes, including mood regulation, appetite control, and cognitive functions.
Research indicates that compounds similar to this compound exhibit selectivity towards the 5-HT receptor over other serotonin receptors (5-HT and 5-HT). This selectivity is vital for minimizing side effects associated with non-selective agonists, which can lead to adverse effects such as hallucinations or cardiovascular issues.
1. Selectivity and Efficacy
Studies have demonstrated that this compound exhibits high selectivity for the 5-HT receptor. For instance, a related compound showed an EC value of 13 nM at the 5-HT receptor, indicating potent agonistic activity . Comparatively, it demonstrated significantly lower activity at 5-HT and 5-HT receptors.
| Compound | Receptor | EC50 (nM) | Selectivity Ratio (2A/2C) |
|---|---|---|---|
| C-(2-Fluoro-phenyl)-C-phenyl-methylamine | 5-HT | 13 | >10 |
| Related Compound A | 5-HT | 585 | - |
| Related Compound B | 5-HT | 65 | - |
2. In Vivo Studies
In vivo studies using animal models have shown that administration of this compound leads to significant behavioral changes consistent with increased serotonergic activity. For example, in the mouse forced swim test, compounds with similar structures reduced immobility times, suggesting antidepressant-like effects .
Case Study: Antidepressant Effects
One notable study involved testing the effects of a derivative of this compound in a chronic mild stress model. The results indicated that the compound significantly improved depressive-like behaviors in rodents compared to control groups. The behavioral improvements were correlated with increased levels of serotonin in specific brain regions associated with mood regulation .
Q & A
Q. What are the recommended analytical techniques to confirm the structural integrity of C-(2-Fluoro-phenyl)-C-phenyl-methylamine hydrochloride?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- IR Spectroscopy : Identify functional groups (e.g., amine N-H stretch, aromatic C-F bonds) in the range of 4000–600 cm⁻¹ using ATR-FTIR .
- NMR Spectroscopy : ¹H-NMR (200–400 MHz) and ¹³C-NMR (50–100 MHz) in deuterated solvents (e.g., CDCl₃) to resolve aromatic proton environments and carbon backbone .
- MS-TOF : High-resolution mass spectrometry to confirm molecular ion peaks and isotopic patterns .
- Elemental Analysis : Quantify C, H, N, and Cl to validate stoichiometry .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in a tightly sealed container under desiccation (silica gel) to prevent hygroscopic degradation. Protect from light to avoid photolytic decomposition .
- Solubility : Use polar solvents (e.g., water, ethanol) for dissolution; avoid prolonged exposure to ethers due to potential recrystallization issues .
Q. What synthetic routes are feasible for laboratory-scale preparation of this compound?
- Methodological Answer : A modified Mannich reaction or reductive amination could be employed:
- Step 1 : Condensation of 2-fluorobenzaldehyde with acetophenone derivatives to form α,β-unsaturated ketones.
- Step 2 : Catalytic hydrogenation (5% Pd/C) to reduce ketones to secondary amines.
- Step 3 : Acidification with HCl in dry ether to yield the hydrochloride salt .
- Key Parameters : Optimize reaction temperature (80–160°C) and solvent polarity (e.g., propylene glycol) to enhance yield (up to 82%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare IR/NMR data with structurally analogous compounds (e.g., C-(3-chloro-phenyl)-C-phenyl-methylamine hydrochloride) to identify positional isomerism or impurity effects .
- Solvent Effects : Re-run NMR in DMSO-d₆ to assess hydrogen bonding or aggregation artifacts.
- Advanced MS : Use LC-MS/TOF with collision-induced dissociation (CID) to differentiate isobaric byproducts .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Byproduct Analysis : Identify common impurities (e.g., unreacted aldehydes or dimerized intermediates) via TLC or HPLC-UV .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound.
- Catalyst Optimization : Replace Pd/C with PtO₂ for selective reduction, minimizing over-reduction to tertiary amines .
Q. How does the fluorine substituent influence the compound’s reactivity in downstream applications?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine at the ortho position increases electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitutions (e.g., Suzuki couplings).
- Steric Hindrance : Ortho-fluorine may restrict rotational freedom, impacting crystallinity and solubility profiles.
- Pharmacological Implications : Fluorine’s electronegativity can improve bioavailability and metabolic stability in drug discovery contexts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
